Spectroscopic Characterization of Diisopropyl Phthalate: A Technical Guide
Spectroscopic Characterization of Diisopropyl Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl phthalate (B1215562) (DIPP) is a diester of phthalic acid, belonging to the class of organic compounds known as phthalates. These compounds are widely used as plasticizers to increase the flexibility of polymers. Due to their prevalence in consumer products and potential for human exposure, the accurate identification and characterization of phthalates like DIPP are of significant interest in environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Diisopropyl phthalate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document presents a summary of key spectral data in tabular format, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Diisopropyl phthalate.
Table 1: ¹H NMR Spectral Data for Diisopropyl Phthalate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.7 | Multiplet | 2H | - | Aromatic (H-3, H-6) |
| ~7.5 | Multiplet | 2H | - | Aromatic (H-4, H-5) |
| ~5.2 | Septet | 2H | ~6.3 | -CH (isopropyl) |
| ~1.3 | Doublet | 12H | ~6.3 | -CH₃ (isopropyl) |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for Diisopropyl Phthalate[1]
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester carbonyl) |
| ~132 | Quaternary Aromatic |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~69 | -CH (isopropyl) |
| ~22 | -CH₃ (isopropyl) |
Solvent: CDCl₃. Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
Table 3: Key IR Absorption Bands for Diisopropyl Phthalate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1590, ~1450 | Medium | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (ester) |
| ~740 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: Mass Spectrometry Data for Diisopropyl Phthalate
| m/z | Relative Intensity | Assignment |
| 250 | Moderate | [M]⁺ (Molecular Ion) |
| 209 | Moderate | [M - C₃H₅]⁺ |
| 191 | Low | [M - C₃H₅O]⁺ |
| 149 | High | [C₈H₅O₃]⁺ (Phthalic anhydride (B1165640) fragment) |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
Ionization Method: Electron Ionization (EI).
Table 5: UV-Vis Spectroscopic Data for Diisopropyl Phthalate
| λmax (nm) | Solvent |
| ~225 | Methanol (B129727)/Water |
| ~275 | Methanol/Water |
| ~284 | Methanol/Water |
Note: Phthalate esters typically exhibit two or three absorption bands in the UV region. The exact maxima can vary with the solvent system.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of Diisopropyl phthalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the Diisopropyl phthalate molecule.
Materials:
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Diisopropyl phthalate sample (5-20 mg)
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Deuterated chloroform (B151607) (CDCl₃)
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Tetramethylsilane (TMS) as an internal standard
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5 mm NMR tubes
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NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
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Sample Preparation: Accurately weigh 5-10 mg of Diisopropyl phthalate for ¹H NMR or 15-20 mg for ¹³C NMR and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
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Internal Standard: Add a small amount of TMS to the solution.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer's probe.
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Data Acquisition:
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Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
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Shim the magnetic field to optimize homogeneity.
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Acquire the ¹H NMR spectrum, typically using a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Diisopropyl phthalate.
Materials:
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Diisopropyl phthalate sample
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FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
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Solvent for cleaning (e.g., isopropanol)
Procedure:
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Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have stabilized.
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Background Spectrum: Clean the ATR crystal with a lint-free cloth and a suitable solvent. Record a background spectrum to subtract atmospheric and instrumental interferences.
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Sample Application: Place a small drop of liquid Diisopropyl phthalate directly onto the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal.
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Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Diisopropyl phthalate.[1]
Materials:
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Diisopropyl phthalate sample
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Volatile organic solvent (e.g., methanol or acetonitrile)
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Mass spectrometer (e.g., GC-MS with an EI source)
Procedure:
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Sample Preparation: Prepare a dilute solution of Diisopropyl phthalate (e.g., 1 mg/mL) in a volatile organic solvent.
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Injection: Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent before entering the mass spectrometer.
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Ionization: In the ion source (e.g., electron ionization), the sample molecules are bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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Detection: The detector records the abundance of each ion at a specific m/z value.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption for Diisopropyl phthalate.
Materials:
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Diisopropyl phthalate sample
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Spectroscopic grade solvent (e.g., methanol or a methanol/water mixture)
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UV-Vis spectrophotometer
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Quartz cuvettes (1 cm path length)
Procedure:
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Sample Preparation: Prepare a stock solution of Diisopropyl phthalate in the chosen solvent. From the stock solution, prepare a series of dilutions of known concentrations.
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Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.
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Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
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Spectrum Acquisition: Fill a quartz cuvette with one of the diluted Diisopropyl phthalate solutions and place it in the sample holder.
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Scan: Scan the sample over the desired wavelength range (e.g., 200-400 nm).
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Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Diisopropyl phthalate.
Caption: Workflow for the spectroscopic characterization of Diisopropyl phthalate.
